3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione
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Overview
Description
3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrazole ring attached to a piperidine-2,6-dione scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1H-pyrazole with piperidine-2,6-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at reflux temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine-2,6-dione scaffold makes it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(4-phenylpyrazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)16-13)17-9-11(8-15-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,16,18,19) |
InChI Key |
MDZKPPOXISVQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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